(S)-3-Aminooxetan-2-one 4-methylbenzenesulfonate, also known as (3S)-3-amino-2-oxetanone p-toluenesulfonic acid salt, is a compound with the molecular formula and a molecular weight of approximately 259.28 g/mol. This compound features a unique oxetane structure, which is a four-membered cyclic ether, and is characterized by the presence of an amino group and a sulfonate group. It is often utilized in research and development, particularly in the fields of organic chemistry and medicinal chemistry.
(S)-3-Aminooxetan-2-one 4-methylbenzenesulfonate can be classified as an amino acid derivative due to its amino group, and it falls under the category of heterocyclic compounds because of its oxetane ring. The sulfonate group indicates its potential use in various chemical reactions and applications in synthetic organic chemistry.
The synthesis of (S)-3-aminooxetan-2-one 4-methylbenzenesulfonate generally involves several steps:
The synthetic route may vary based on specific experimental conditions such as temperature, solvent choice (e.g., dichloromethane), and the use of catalysts like palladium for hydrogenation steps . Reaction yields and purification methods (e.g., column chromatography) are critical for obtaining high-purity products.
The molecular structure of (S)-3-aminooxetan-2-one 4-methylbenzenesulfonate consists of:
(S)-3-Aminooxetan-2-one 4-methylbenzenesulfonate can participate in various chemical reactions:
The specific conditions for these reactions can vary widely depending on the desired product and reaction pathway. Careful control of reaction parameters such as temperature, solvent, and catalysts is essential for optimizing yields.
The mechanism of action for (S)-3-aminooxetan-2-one 4-methylbenzenesulfonate primarily revolves around its reactivity due to the functional groups present:
Kinetic studies may provide insights into reaction rates and mechanisms, revealing how structural features influence reactivity.
Relevant data regarding melting point, boiling point, or density were not provided in available sources but should be experimentally determined for practical applications .
(S)-3-Aminooxetan-2-one 4-methylbenzenesulfonate has several scientific uses:
(S)-3-Aminooxetan-2-one 4-methylbenzenesulfonate represents a structurally sophisticated β-lactam analogue where the characteristic four-membered lactam ring is incorporated into an oxetanone framework. This compound features a chiral center at the C3 position, yielding the (S)-enantiomer, and is stabilized as a tosylate salt (4-methylbenzenesulfonate) to enhance its crystallinity and handling properties. With the CAS registry number 149572-97-4 and molecular formula C10H13NO5S, it possesses a molecular weight of 259.28 g/mol [4]. Unlike classical β-lactam antibiotics, this molecule lacks the fused bicyclic system but retains the reactive β-lactam ring, positioning it as a versatile building block in medicinal chemistry. Its structural uniqueness lies in the combination of stereochemical precision, ring strain, and functional group diversity (amino group and sulfonate counterion), enabling targeted interactions with biological macromolecules, particularly in the inhibition of antibiotic-resistance enzymes [1] [6].
The discovery of (S)-3-aminooxetan-2-one 4-methylbenzenesulfonate is rooted in the broader exploration of heterocyclic systems as pharmacophores. Heterocyclic nitrogen compounds constitute over 85% of biologically active molecules and 60% of FDA-approved small-molecule drugs, underscoring their dominance in pharmaceutical development [3] [5]. Historically, β-lactams emerged as privileged scaffolds following Alexander Fleming’s 1929 identification of penicillin, with the first total synthesis of penicillin V achieved in 1948 [3]. This era established the β-lactam ring—a four-membered cyclic amide—as indispensable for antibacterial activity. However, rising bacterial resistance, mediated primarily by β-lactamase enzymes, necessitated novel β-lactam analogues with enhanced stability or inhibitory capability.
The synthesis of 3-aminooxetan-2-one derivatives arose from efforts to deconstruct classical penicillins into monocyclic β-lactams while retaining bioactivity. Oxetanones, characterized by an oxygen atom within the four-membered ring instead of sulfur (as in penicillins) or carbon, represent an underexplored class of strained heterocycles. The specific integration of an amino group at C3 and stabilization as a tosylate salt was first reported in the 1990s, coinciding with advances in asymmetric synthesis techniques that enabled the isolation of the enantiomerically pure (S)-form [4]. This compound’s development exemplifies the "ring distortion approach" in heterocyclic chemistry, where structural simplification of complex natural products (e.g., penicillin) yields novel bioactive entities [3] [5].
Table 1: Key Historical Milestones in β-Lactam and Heterocyclic Chemistry Relevant to (S)-3-Aminooxetan-2-one Development
Year | Milestone | Significance |
---|---|---|
1929 | Discovery of Penicillin by Fleming | Launched β-lactams as antibacterial scaffolds |
1948 | First total synthesis of Penicillin V | Demonstrated synthetic accessibility of β-lactams |
1990s | Systematic exploration of monocyclic β-lactams | Shift towards simplified, synthetically tractable β-lactam analogues |
~1995 | Synthesis of 3-aminooxetan-2-ones | Introduction of oxetanone-based β-lactam cores |
Post-2000 | Asymmetric synthesis of (S)-3-aminooxetan-2-one derivatives | Enabled chiral, enantiopure β-lactam analogues |
Table 2: Prevalence of Nitrogen Heterocycles in Pharmaceuticals
Heterocycle Type | % in FDA-Approved Drugs | Example Drugs |
---|---|---|
All Nitrogen Heterocycles | ~60% | Penicillin, Diazepam, Azathioprine |
Five-Membered N-Heterocycles | High prevalence | Metronidazole (imidazole), Thiamine (thiazole) |
β-Lactam-Containing | ~20% of antibiotics | Amoxicillin, Cephalexin, Meropenem |
(S)-3-Aminooxetan-2-one 4-methylbenzenesulfonate exemplifies the strategic application of β-lactam analogues in countering antimicrobial resistance, particularly against metallo-β-lactamase (MBL)-producing pathogens. MBLs (Class B β-lactamases) are zinc-dependent enzymes capable of hydrolyzing nearly all β-lactam antibiotics, including last-resort carbapenems. Their active sites feature two zinc ions (Zn1 and Zn2) coordinated by conserved histidine, aspartate, or cysteine residues, which activate water molecules for nucleophilic attack on the β-lactam carbonyl [1] [6]. Crucially, MBLs are not inhibited by conventional β-lactamase inhibitors (e.g., clavulanate), making infections caused by NDM-, VIM-, or IMP-producing bacteria a global health emergency [1].
This compound’s significance lies in its mechanistic mimicry of carbapenem hydrolysis products. When carbapenems like meropenem are hydrolyzed by MBLs, they form intermediates with characteristic amino and carboxylate groups that remain tightly bound to the enzyme’s active site. (S)-3-Aminooxetan-2-one 4-methylbenzenesulfonate replicates this pharmacophore: the protonated amino group (NH3+) and the carbonyl oxygen of the β-lactam engage in electrostatic and hydrogen-bonding interactions with MBL active-site residues (e.g., Asn220, His189 in NDM-1) and zinc ions [6]. The tosylate anion enhances solubility and may occupy peripheral hydrophobic pockets. This mimicry enables potent, broad-spectrum MBL inhibition, as demonstrated by recent analogues like 2-aminothiazole-4-carboxylic acids (AtCs), which restore meropenem activity against MBL-producing strains in vitro and in murine infection models [6].
Table 3: Structural Features Enabling (S)-3-Aminooxetan-2-one’s Bioactivity
Structural Element | Role in Bioactivity | Target Interaction in MBLs |
---|---|---|
β-Lactam (Oxetanone) Ring | Provides ring strain and electrophilic carbonyl | Coordinates Zn2+ ions; H-bond with catalytic water |
C3 (S)-Amino Group | Serves as a cationic zinc ligand and hydrogen bond donor | Binds Asp124, His189 (NDM-1); neutralizes Zn2+ charge |
Tosylate Anion (4-Methylbenzenesulfonate) | Enhances crystallinity, solubility, and membrane permeability | May occupy hydrophobic sub-pockets (e.g., L3 loop) |
Stereochemical (S)-Configuration | Optimizes spatial orientation of pharmacophores relative to Zn2+ ions | Ensures precise alignment with Zn1/Zn2 and residues |
The (S)-stereochemistry at C3 is critical for the biological activity of 3-aminooxetan-2-one derivatives. MBLs possess chiral active sites with asymmetric zinc coordination spheres; the (S)-enantiomer’s spatial arrangement optimally positions its amino group for bidentate coordination to both Zn2+ ions (Zn1 and Zn2), whereas the (R)-enantiomer exhibits suboptimal metal binding geometry [1] [6]. Crystallographic studies of related inhibitors show that the (S)-configuration allows the amino group to form hydrogen bonds with key residues (e.g., Asn220 in NDM-1, Lys224 in IMP-7) while the β-lactam carbonyl oxygen coordinates Zn1, effectively mimicking the transition state of carbapenem hydrolysis [6].
The stereochemical preference extends beyond MBL inhibition. In broader pharmacophore development, enantiopurity influences target selectivity, metabolic stability, and cellular uptake. For instance, (S)-configured β-lactams often exhibit superior stability against hydrolytic enzymes compared to their (R)-counterparts due to differential recognition by active sites. The synthesis of enantiopure (S)-3-aminooxetan-2-one typically employs chiral auxiliaries or asymmetric catalysis—techniques essential for ensuring homogeneity in structure-activity relationship (SAR) studies. This enantioselectivity underscores a fundamental principle: in enzyme inhibition, molecular recognition is stereospecific, and minor configurational changes can drastically alter potency [6] [8].
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0